molecular formula C7H14Cl2N4 B1522926 N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride CAS No. 1251925-14-0

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride

Cat. No. B1522926
CAS RN: 1251925-14-0
M. Wt: 225.12 g/mol
InChI Key: DABWUIHODRLVFC-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride is a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-) and a pyridazine ring (a six-membered ring with two nitrogen atoms), which is substituted with a methyl group (-CH3) at the 6-position .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, amines can participate in a variety of reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Homogeneous Catalysis and Synthesis of N-substituted Compounds

Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-iodopyridine and 3-iodopyridine, utilizes primary and secondary amines to obtain N-substituted nicotinamides and pyridyl-glyoxylamides. This method highlights the potential of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride in synthesizing compounds of biological importance through carbon monoxide insertions (Takács et al., 2007).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles demonstrates the antimicrobial and antitumor potential of derivatives synthesized using N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride. The study indicates that certain synthesized compounds exhibit inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs (Riyadh, 2011).

Solid Phase Synthesis and Heterocyclic Compounds

A versatile approach for the solid phase synthesis of aminopyridazines utilizes resin-bound thiophenols to link dichloropyridazine to solid supports, introducing diversity into the molecule through direct cleavage with nucleophilic amines. This technique underscores the compound's role in facilitating the synthesis of diverse heterocyclic compounds (Parrot et al., 1999).

Synthesis of Pyrido and Pyrimido Compounds

The compound also finds application in the synthesis of pyrido and pyrimido derivatives, showing the versatility of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride in synthesizing structurally complex heterocyclic compounds of potential pharmacological interest (Bátori et al., 2019).

Advanced Materials and Catalysis

Investigations into the dissolution of polyaniline for electronic materials highlight the importance of secondary amines like N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride in enhancing the processability of conducting polymers, which is crucial for their application in advanced electronic devices (Yang & Mattes, 1999).

Safety And Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or professionals for specific information .

Future Directions

The future directions for research on such compounds could be quite diverse, depending on their potential applications. For instance, if the compound has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N'-(6-methylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-6-2-3-7(11-10-6)9-5-4-8;;/h2-3H,4-5,8H2,1H3,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWUIHODRLVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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